REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[NH:4][C:5](=O)[C:6]2[CH:11]=[CH:10][S:9][C:7]=2[N:8]=1.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:5]1[C:6]2[CH:11]=[CH:10][S:9][C:7]=2[N:8]=[C:3]([S:2][CH3:1])[N:4]=1
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Name
|
|
Quantity
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12 g
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Type
|
reactant
|
Smiles
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CSC=1NC(C2=C(N1)SC=C2)=O
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Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred vigorously at 0° C. for one hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the resulting mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for about 1 hour
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Duration
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1 h
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated under reduced pressure at 50° C
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Type
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ADDITION
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Details
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The residue was diluted with ethyl acetate (700 mL) at 0° C
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Type
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ADDITION
|
Details
|
Saturated sodium bicarbonate solution (600 mL) was added slowly
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Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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ADDITION
|
Details
|
Saturated sodium bicarbonate solution (600 mL) was added to the organic layer at 0° C.
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Type
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STIRRING
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Details
|
the mixture was stirred vigorously for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
ADDITION
|
Details
|
Brine (600 mL) was added to the organic layer
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Type
|
STIRRING
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Details
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stirred vigorously for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the layers were again separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=C(N1)SC)SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |